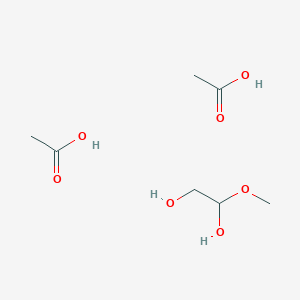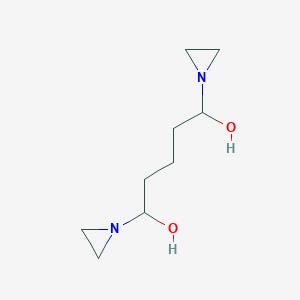
Acetic acid;1-methoxyethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-methoxyethane-1,2-diol is a chemical compound with the molecular formula C5H12O4. It is a derivative of acetic acid and 1-methoxyethane-1,2-diol, combining the properties of both components. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methoxyethane-1,2-diol typically involves the reaction of acetic acid with 1-methoxyethane-1,2-diol under controlled conditions. The reaction is usually catalyzed by an acid catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-methoxyethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid;1-methoxyethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;1-methoxyethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A diol commonly used in antifreeze and as a precursor for polymers.
1,2,3-Propanetriol (Glycerine): A triol used as a solvent in cosmetics and medicines
Uniqueness
Acetic acid;1-methoxyethane-1,2-diol is unique due to its combination of acetic acid and 1-methoxyethane-1,2-diol properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propriétés
Numéro CAS |
95332-39-1 |
|---|---|
Formule moléculaire |
C7H16O7 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
acetic acid;1-methoxyethane-1,2-diol |
InChI |
InChI=1S/C3H8O3.2C2H4O2/c1-6-3(5)2-4;2*1-2(3)4/h3-5H,2H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
BFVLNFZSGYIQCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.COC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)




![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)

